

An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(2-chloroethoxy)acetate**

Cat. No.: **B177131**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of **Ethyl 2-(2-chloroethoxy)acetate**. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the CAS Registry Number 17229-14-0.[\[1\]](#)[\[2\]](#) Its molecular formula is $C_6H_{11}ClO_3$, and it has a molecular weight of 166.60 g/mol.[\[1\]](#)[\[2\]](#)

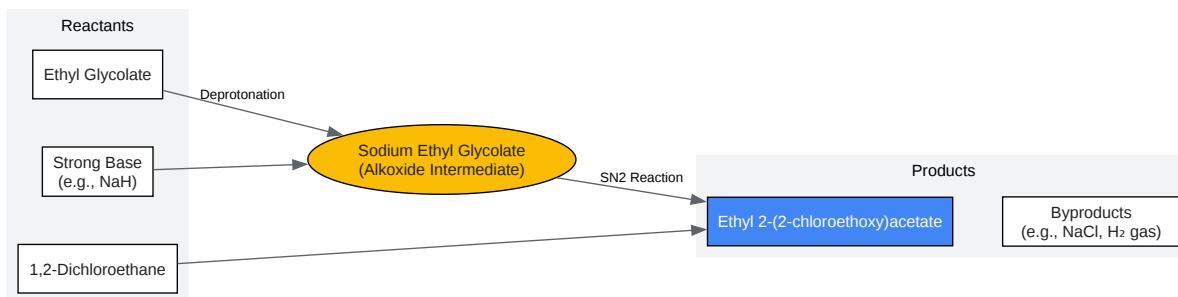
The structural formula and key identifiers are presented below:

Structure:

A summary of its physical properties is provided in Table 1. There are some discrepancies in the reported values for boiling point and density in the available literature. The values from the most comprehensive technical data sheet are presented as the primary values.

Table 1: Physical Properties of **Ethyl 2-(2-chloroethoxy)acetate**

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3]
Molecular Formula	C ₆ H ₁₁ ClO ₃	[1][2]
Molecular Weight	166.60 g/mol	[1][2]
CAS Number	17229-14-0	[1][2]
Boiling Point	228.192 °C	[2]
228 °C	[3]	
173 °C	[4]	
Density	1.12 g/cm ³	[2]
1.119 g/cm ³	[3]	
Melting Point	Data not available	[2]
-87 °C (unverified)	[4]	
Flash Point	96 °C	[2][3]
Refractive Index	1.439	[2][3]
Solubility	Slightly soluble in water. Soluble in many organic solvents such as ethanol, ether, and acetone.	[2][4]


Synthesis

Ethyl 2-(2-chloroethoxy)acetate can be synthesized through two primary routes: the Williamson ether synthesis and the Fischer esterification of 2-(2-chloroethoxy)acetic acid. While specific, detailed experimental protocols for this exact molecule are not readily available in the public domain, the following sections outline the general methodologies for these synthetic pathways.

Williamson Ether Synthesis

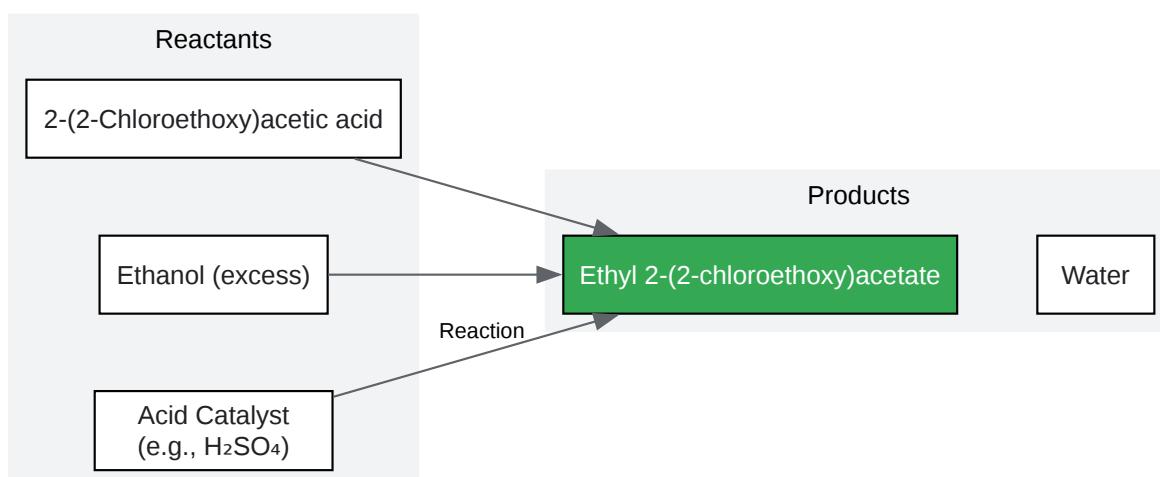
This method involves the reaction of an alkoxide with a primary alkyl halide.^{[5][6][7]} For the synthesis of **ethyl 2-(2-chloroethoxy)acetate**, this would typically involve the reaction of sodium ethoxide with an appropriate chloro-substituted acetate or the reaction of the sodium salt of ethyl glycolate with a chloro-substituted ether.

Logical Synthesis Pathway via Williamson Ether Synthesis:

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis pathway for **Ethyl 2-(2-chloroethoxy)acetate**.

Experimental Protocol (General):


- **Alkoxide Formation:** In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve ethyl glycolate in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethyl glycolate.
- **Ether Synthesis:** To the solution of the alkoxide, add 1,2-dichloroethane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation.

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.^[8] ^[9]^[10]^[11]^[12] In this case, 2-(2-chloroethoxy)acetic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid.

Logical Synthesis Pathway via Fischer Esterification:

[Click to download full resolution via product page](#)

Caption: Fischer esterification pathway for **Ethyl 2-(2-chloroethoxy)acetate**.

Experimental Protocol (General):

- Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)acetic acid in a large excess of absolute ethanol.

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of ethanol helps to drive it towards the product side.
- Work-up and Purification: After cooling, the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation.

Spectroscopic Data

Detailed spectroscopic data for **Ethyl 2-(2-chloroethoxy)acetate** is not widely available in public databases. The following sections provide expected spectral characteristics based on the structure of the molecule and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for **Ethyl 2-(2-chloroethoxy)acetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~4.20	Quartet	2H	-O-CH ₂ -CH ₃
~4.15	Singlet	2H	-O-CH ₂ -C=O
~3.80	Triplet	2H	Cl-CH ₂ -CH ₂ -O-
~3.65	Triplet	2H	Cl-CH ₂ -CH ₂ -O-

¹³C NMR Spectroscopy

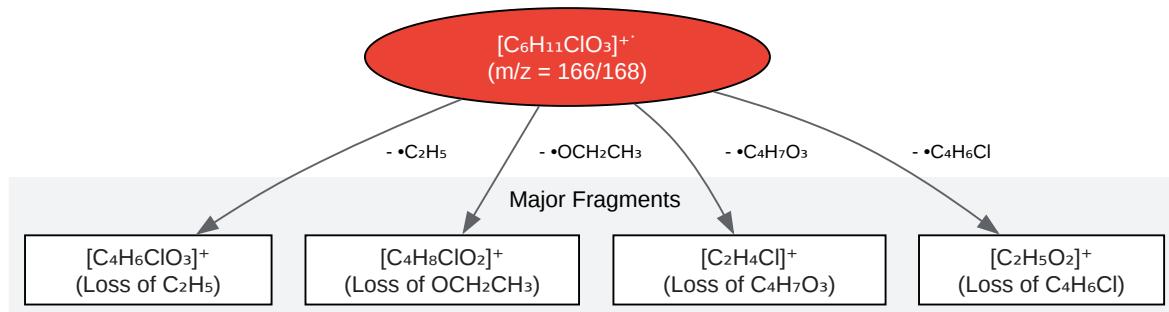
The carbon-13 NMR spectrum should display six unique signals, corresponding to the six carbon atoms in different chemical environments. The predicted chemical shifts are listed in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for **Ethyl 2-(2-chloroethoxy)acetate**

Chemical Shift (δ , ppm)	Assignment
~14	-O-CH ₂ -CH ₃
~61	-O-CH ₂ -CH ₃
~69	-O-CH ₂ -C=O
~71	Cl-CH ₂ -CH ₂ -O-
~43	Cl-CH ₂ -CH ₂ -O-
~170	>C=O

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The expected major peaks are detailed in Table 4.


Table 4: Predicted IR Absorption Bands for **Ethyl 2-(2-chloroethoxy)acetate**

Wavenumber (cm^{-1})	Intensity	Assignment
2980-2850	Medium-Strong	C-H stretch (alkane)
1750-1735	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch (ester and ether)
800-600	Strong	C-Cl stretch

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 166$ (for ^{35}Cl) and a smaller $M+2$ peak at $m/z = 168$ (for ^{37}Cl) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound. Common fragmentation patterns would involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$, $m/z = 45$), the ethyl group ($-\text{CH}_2\text{CH}_3$, $m/z = 29$), and cleavage at the ether linkage.

Logical Fragmentation Pathway in Mass Spectrometry:

[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation of **Ethyl 2-(2-chloroethoxy)acetate**.

Safety Information

Ethyl 2-(2-chloroethoxy)acetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:[1]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

- H341: Suspected of causing genetic defects.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Ethyl 2-(2-chloroethoxy)acetate serves as a useful intermediate in organic synthesis. Its bifunctional nature, containing both an ester and a chloroalkoxy group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 2-(2-chloroethoxy)acetate | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]
- 3. Ethyl 2-chloroethoxyl acetic acid | 17229-14-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177131#ethyl-2-2-chloroethoxy-acetate-properties-and-structure\]](https://www.benchchem.com/product/b177131#ethyl-2-2-chloroethoxy-acetate-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com